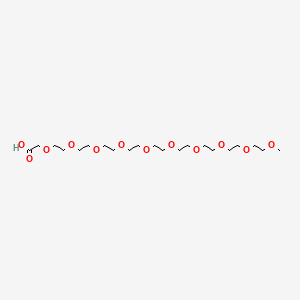

mPEG9-CH2COOH

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O12/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21(22)23/h2-20H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVLEAQJQOTYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435826 | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405518-55-0 | |

| Record name | 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to mPEG9-CH2COOH: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of methoxy-poly(ethylene glycol)-acetic acid with 9 repeating ethylene glycol units (mPEG9-CH2COOH). It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this versatile heterobifunctional linker in their work. This document delves into the core chemical properties, outlines its significant applications, and provides detailed, field-proven experimental protocols to ensure successful implementation in the laboratory.

Introduction: The Strategic Advantage of PEGylation with this compound

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development and biotechnology.[1][2] It serves to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles.[1][3] this compound is a specific, monodisperse PEG derivative that offers precise control over the linker length, a critical factor in optimizing the biological performance of conjugates. As a heterobifunctional linker, it possesses a methoxy group at one terminus and a carboxylic acid at the other, enabling directional conjugation to target molecules.[4] This guide will explore the unique attributes of the 9-unit ethylene glycol chain and the practical utility of the terminal carboxyl group.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use. These properties dictate its behavior in solution, its reactivity, and its suitability for various applications.

| Property | Value | Source(s) |

| Synonyms | mPEG9-acid, Methoxy-PEG9-Acetic acid | [5] |

| Molecular Formula | C21H42O12 | [4][5][6] |

| Molecular Weight | 486.55 g/mol | [4][5][6] |

| CAS Number | 405518-55-0 | [4][5][6] |

| Appearance | Varies (consult supplier datasheet) | N/A |

| Purity | Typically ≥95% or ≥98% | [7] |

| Solubility | Soluble in aqueous media and many organic solvents | [7] |

The hydrophilic nature of the PEG chain imparts excellent water solubility to this compound and its conjugates, a crucial attribute for biological applications.[7]

The Chemistry of Conjugation: Activating the Carboxyl Group

The terminal carboxylic acid of this compound is the reactive handle for conjugation, primarily targeting primary amine groups on biomolecules such as proteins, peptides, or small molecule drugs.[7][8] This reaction does not proceed spontaneously; it requires the activation of the carboxyl group to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

The most common and robust method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[1][3]

Reaction Pathway: EDC/NHS Activation and Amide Bond Formation

The conjugation process is a two-step reaction:

-

Activation: The carboxyl group of this compound is activated by EDC and NHS to form a semi-stable, amine-reactive NHS ester.[1][3]

-

Coupling: The NHS-activated PEG linker readily reacts with a primary amine on the target molecule to form a stable and irreversible amide bond.[3][7]

Caption: Amide bond formation workflow using EDC/NHS chemistry.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications:

-

Drug Delivery: PEGylation of small molecule drugs or biologics can enhance their pharmacokinetic profiles by increasing their hydrodynamic size, which can reduce renal clearance and protect them from enzymatic degradation.[1][2][9]

-

Bioconjugation: This linker is widely used to attach PEG chains to proteins, peptides, and oligonucleotides to improve their therapeutic efficacy.[4][5][]

-

Nanomedicine and Nanoparticle Functionalization: The hydrophilic PEG chain can be used to modify the surface of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and reduce non-specific binding.[5][8][]

-

Diagnostic Tools: this compound can be used to link targeting ligands to imaging agents or diagnostic probes.[5]

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized for each specific application.

Protocol for EDC/NHS Activation of this compound and Conjugation to a Primary Amine

This protocol describes a general procedure for conjugating this compound to a protein containing accessible primary amine groups (e.g., lysine residues or the N-terminus).

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Protein or amine-containing molecule of interest

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[11]

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[11]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound if necessary

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer via dialysis or a desalting column.[11]

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in the Activation Buffer. A molar excess (typically 10-50 fold) of the PEG reagent over the protein is recommended as a starting point.

-

Activate the this compound:

-

Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the this compound to the PEG solution.

-

Incubate for 15-30 minutes at room temperature to generate the NHS ester.

-

-

Conjugation to the Protein:

-

Immediately add the activated this compound solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]

-

-

Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for an additional 15-30 minutes at room temperature.[11]

-

Purification: Purify the PEG-protein conjugate from unreacted PEG, byproducts, and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography.[11]

Caption: Experimental workflow for protein PEGylation.

Characterization and Analysis of Conjugates

Proper characterization is essential to confirm successful conjugation and to determine the extent of PEGylation.

Analytical Techniques

| Technique | Purpose | Key Observations |

| SDS-PAGE | Assess increase in molecular weight | A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. |

| HPLC (Reversed-Phase or Size-Exclusion) | Separate and quantify conjugate from unreacted protein and PEG | Appearance of new peaks corresponding to the PEG-protein conjugate. Can be used to determine purity.[12][13] |

| GPC/SEC | Determine molecular weight distribution | Provides information on the size and dispersity of the polymer and conjugate.[14][15] |

| FTIR Spectroscopy | Confirm functional group changes | Can be used to identify the presence of characteristic PEG and protein functional groups.[16][17][18] |

| NMR Spectroscopy | Structural elucidation | Provides detailed structural information of the starting materials and the final conjugate.[16][18][19] |

| Mass Spectrometry (e.g., MALDI-TOF) | Determine the precise molecular weight of the conjugate | Confirms the number of PEG chains attached to the protein. |

Stability, Storage, and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound.

-

Storage: Store at -20°C in a dry, dark place.[7] Avoid repeated freeze-thaw cycles.

-

Stability: The compound is generally stable under recommended storage conditions.[20] However, the carboxylic acid group can be susceptible to degradation under certain conditions. It is important to avoid high temperatures and strong oxidizing agents.[20][21]

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[20] While not classified as a hazardous substance, it is recommended to wear appropriate personal protective equipment, including gloves and safety glasses.[21][22] In case of contact, wash the affected area with soap and water.[21][22]

Troubleshooting Common Issues in Conjugation

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conjugation Yield | - Suboptimal pH for activation or conjugation- Inactive EDC/NHS reagents- Presence of primary amines in the buffer (e.g., Tris)- Insufficient molar excess of PEG reagent | - Optimize pH for each step- Use fresh, high-quality EDC and NHS- Ensure the use of amine-free buffers for conjugation- Increase the molar ratio of PEG to the target molecule |

| Protein Precipitation | - High concentration of organic solvent- Change in protein solubility upon PEGylation | - Minimize the use of organic solvents- Perform a small-scale trial to assess solubility- Adjust buffer conditions (pH, ionic strength) |

| Multiple PEGylation Species | - Multiple accessible amine groups on the protein | - Reduce the molar excess of the PEG reagent- Optimize reaction time and temperature- Consider site-specific conjugation strategies if a single species is desired |

Conclusion

This compound is a powerful and versatile tool for the PEGylation of a wide range of molecules. Its well-defined structure and predictable reactivity make it an ideal choice for applications in drug delivery, bioconjugation, and nanotechnology. By understanding its chemical properties and following robust experimental protocols, researchers can effectively leverage the benefits of PEGylation to advance their scientific endeavors. This guide provides a solid foundation for the successful application of this compound, empowering scientists to innovate and develop next-generation therapeutics and diagnostics.

References

- SAFETY DATA SHEET. (2015, January 1). Biochempeg Scientific Inc.

-

FTIR spectrum of mPEG-OH and mPEG-PLA-OH (A) and NMR of mPEG-PLA (B). - ResearchGate. (n.d.). Retrieved from [Link]

- DMPE-MPEG(2000) - Safety Data Sheet. (2024, October 14). Cayman Chemical.

- Nanomedicine: clinical applications of polyethylene glycol conjugated proteins and drugs. (2006). Clinical Pharmacokinetics, 45(10), 963–979.

-

Characterization of Pharmaceutical Polymers by HPLC and GPC - Agilent. (2011, May 23). Retrieved from [Link]

- GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted

-

Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products - ResearchGate. (n.d.). Retrieved from [Link]

- ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLIC

-

Gel permeation chromatography - Wikipedia. (n.d.). Retrieved from [Link]

- Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds produced by the degrad

-

GPC/SEC & HPLC & UHPLC, oh my! - Malvern Panalytical. (2025, February 25). Retrieved from [Link]

- What are the storage stability issues of Mpeg - alkyne solutions? - Blog. (2025, June 26). BroadPharm.

- GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products - ResearchG

- ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b - EMA. (2025, April 11).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nanomedicine: clinical applications of polyethylene glycol conjugated proteins and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 405518-55-0 | FM72926 | Biosynth [biosynth.com]

- 5. purepeg.com [purepeg.com]

- 6. chempep.com [chempep.com]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

- 8. mPEG-COOH, mPEG-Acid - Biopharma PEG [biochempeg.com]

- 9. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. GPC/SEC & HPLC & UHPLC, oh my! | Malvern Panalytical [malvernpanalytical.com]

- 14. lcms.cz [lcms.cz]

- 15. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. jmaterenvironsci.com [jmaterenvironsci.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. biochempeg.com [biochempeg.com]

- 22. creativepegworks.com [creativepegworks.com]

A Senior Application Scientist's In-Depth Guide to mPEG9-CH2COOH: Principles, Protocols, and Best Practices in Bioconjugation

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy(polyethylene glycol) acetic acid with nine ethylene glycol units (mPEG9-CH2COOH), a cornerstone reagent in modern bioconjugation. We will move beyond a simple recitation of facts to deliver field-proven insights into its application, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes. This document is structured to serve as a practical resource for professionals engaged in the development of PEGylated therapeutics and diagnostics.

The Strategic Imperative of PEGylation: Understanding the "Why"

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a clinically validated strategy to enhance the pharmaceutical properties of therapeutic proteins, peptides, and small molecules.[1] The primary motivations for PEGylation are to improve drug stability, increase systemic circulation time by reducing renal clearance, and shield the molecule from proteolytic degradation and immunogenic responses.[2]

mPEG-acid derivatives, such as this compound, are particularly valuable due to their defined structure. The methoxy (mPEG) cap prevents crosslinking reactions, while the terminal carboxylic acid (-COOH) provides a reactive handle for covalent attachment to nucleophiles, most commonly the primary amines on lysine residues of proteins. The choice of a discrete chain length, in this case, nine ethylene glycol units, allows for a precise and controlled modification, imparting the benefits of PEGylation without an excessive increase in hydrodynamic radius that could potentially hinder biological activity.

Core Physicochemical Properties of this compound

A foundational understanding of the reagent's properties is critical for designing successful conjugation strategies.

Molecular Structure and Weight

The chemical structure of this compound consists of a terminal methoxy group, a chain of nine repeating ethylene glycol units, and a terminal acetic acid moiety.

Figure 1. Simplified chemical structure of this compound.

The molecular formula is C21H42O12. Based on this, the calculated molecular weight is a key parameter for all subsequent stoichiometric calculations in conjugation reactions.

| Component | Chemical Formula | Molar Mass ( g/mol ) |

| Methoxy Group (CH₃O) | CH₃O | 31.04 |

| 9 Ethylene Glycol Units (C₂H₄O) | C₁₈H₃₆O₉ | 396.48 |

| Acetic Acid Linker (-CH₂COOH) | C₂H₃O₂ | 59.04 |

| Total Molecular Weight | C₂₁H₄₂O₁₂ | 486.56 |

Note: Always consult the Certificate of Analysis from your supplier for the precise average molecular weight of the specific lot you are using, as PEG reagents can have some polydispersity.

The Cornerstone Application: Amine Coupling via EDC/NHS Chemistry

The most prevalent application of this compound is its conjugation to primary amines on biomolecules. This is most robustly achieved using a carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).

The Chemistry of a Self-Validating Protocol

The success of this conjugation hinges on a two-step reaction mechanism where each step is optimized by controlling the pH. This provides an inherently self-validating system.

-

Activation Step (Acidic pH): EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This reaction is most efficient in a slightly acidic environment (pH 4.5–6.0), which protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.[3][4]

-

Stabilization: The O-acylisourea intermediate is unstable in aqueous solution and prone to hydrolysis. The addition of NHS traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[3][5]

-

Conjugation Step (Neutral to Basic pH): The NHS ester reacts with a primary amine on the target molecule. This step is most efficient at a pH of 7.2–8.5, where the primary amine is deprotonated and thus sufficiently nucleophilic.[3][6]

The separation of these optimal pH ranges is the key to a high-yield, low-side-product conjugation. Performing the entire reaction at a compromise pH (e.g., 7.0) will lead to significant hydrolysis of the intermediates and lower efficiency.[4]

Figure 2. Logical workflow for a two-step EDC/NHS PEGylation protocol.

Detailed Experimental Protocol

This protocol provides a robust starting point for the PEGylation of a generic protein. Optimization of molar ratios is essential for each specific application.

Materials:

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

This compound

-

EDC Hydrochloride (prepare fresh)

-

N-hydroxysuccinimide (NHS) (prepare fresh)

-

Target Protein (in Coupling Buffer)

-

Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

-

Reagent Preparation:

-

Equilibrate EDC and NHS to room temperature before opening. Prepare a 10 mg/mL solution of each in Activation Buffer immediately prior to use.

-

Dissolve this compound in Activation Buffer to a concentration that will achieve a 20-fold molar excess over the protein.

-

-

Activation of this compound (Step 1):

-

To the this compound solution, add EDC and NHS to a final molar ratio of 2:5 relative to the mPEG linker (e.g., for every 1 µmol of mPEG9-COOH, add 2 µmol of EDC and 5 µmol of NHS).

-

Incubate for 15 minutes at room temperature with gentle mixing. This generates the mPEG9-NHS ester.

-

-

Buffer Exchange (Critical Step):

-

Immediately remove excess EDC and NHS, and simultaneously switch to the optimal coupling pH.

-

Equilibrate a desalting column with Coupling Buffer (pH 7.4).

-

Apply the activation reaction mixture to the desalting column and collect the eluate containing the activated mPEG9-NHS ester in the Coupling Buffer.

-

-

Conjugation to Target Protein (Step 2):

-

Immediately add the eluate containing the activated mPEG9-NHS ester to your protein solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 20-50 mM Tris.

-

Incubate for 15 minutes at room temperature to hydrolyze any remaining unreacted NHS esters.

-

Purification and Characterization of the PEGylated Product

The reaction will result in a heterogeneous mixture. A robust purification and characterization cascade is non-negotiable for any downstream application.

Purification Strategies

The goal is to separate the desired PEGylated conjugate from unreacted protein, free PEG, and reaction byproducts.

| Method | Principle | Application |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. PEGylation increases the size of the protein. | Excellent for removing small molecules like unreacted PEG, EDC/NHS byproducts. Can separate multi-PEGylated species from mono-PEGylated or unreacted protein.[] |

| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. PEG chains can shield charged residues on the protein surface, altering its isoelectric point (pI). | Highly effective for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and positional isomers.[][8][9] |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. PEG is hydrophilic, so PEGylation generally reduces the overall hydrophobicity of a protein. | An orthogonal technique to IEX, useful for separating species with subtle differences.[][8] |

Characterization Techniques

Confirmation of successful conjugation and determination of the degree of PEGylation is crucial.

-

SDS-PAGE: A simple, effective first-pass analysis. PEGylated proteins will show a significant increase in apparent molecular weight, migrating much slower than the unmodified protein.[10][11]

-

MALDI-TOF Mass Spectrometry: Provides a precise measurement of the molecular weight of the conjugate. The mass spectrum will show a distribution of peaks, each corresponding to the protein with a different number of attached PEG molecules, allowing for the direct determination of the degree of PEGylation.[11][12]

Conclusion: From Reagent to Result

This compound is a powerful and versatile tool for bioconjugation when wielded with a clear understanding of the underlying chemical principles. Success is not merely a matter of following steps but of appreciating the causality that governs each stage of the process—from the pH-dependent activation and coupling to the multi-modal purification and characterization. By adopting the robust, self-validating protocols outlined in this guide, researchers and drug developers can confidently and reproducibly generate well-defined PEGylated molecules, advancing their journey from the laboratory bench to clinical impact.

References

-

Walsh Medical Media. (n.d.). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Retrieved from [Link]

-

Bio-protocol. (n.d.). SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of the PEGylated proteins. (A) SDS – PAGE.... Retrieved from [Link]

-

MDPI. (2023, February 2). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Retrieved from [Link]

-

PubMed. (n.d.). Purification of pegylated proteins. Retrieved from [Link]

-

CONICET. (n.d.). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Retrieved from [Link]

-

G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

-

PubMed. (n.d.). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. Retrieved from [Link]

-

ACS Publications. (n.d.). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions | Langmuir. Retrieved from [Link]

-

ACS Publications. (2022, August 22). Moving Protein PEGylation from an Art to a Data Science | Bioconjugate Chemistry. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of mPEG9-CH2COOH

An In-Depth Technical Guide on the Synthesis of mPEG9-CH2COOH

Methoxy-poly(ethylene glycol)9-acetic acid (this compound) is a heterobifunctional, monodisperse PEG linker.[1] Its structure consists of a chain of nine ethylene glycol units, capped at one end with a chemically inert methoxy group and terminated at the other with a reactive carboxylic acid group.[2][] This specific architecture makes it an invaluable tool in bioconjugation, a process commonly known as PEGylation.

The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules, while the terminal carboxylic acid allows for covalent attachment to primary amine groups on proteins, peptides, or small molecule drugs through the formation of a stable amide bond.[2][] This modification can improve the pharmacokinetic properties of therapeutic agents, increasing their circulatory half-life and reducing immunogenicity.[5][6] The synthesis of high-purity this compound is paramount, as contaminants like the starting material, mPEG9-OH, can compete in subsequent conjugation reactions, leading to lower yields and complex purification challenges.

Strategic Synthesis Planning: Alkylation vs. Direct Oxidation

Two primary routes dominate the synthesis of mPEG-carboxylic acids: the Williamson ether synthesis (alkylation) of the terminal alcohol and its direct oxidation.

| Feature | Route 1: Williamson Ether Synthesis (Alkylation) | Route 2: Direct Oxidation |

| Principle | Two-step process: Deprotonation of mPEG-OH and reaction with a haloacetate ester, followed by deprotection. | One-step conversion of the terminal primary alcohol directly to a carboxylic acid. |

| Key Reagents | Strong base (e.g., NaH, t-BuOK), protected haloacetate (e.g., tert-butyl bromoacetate), acid for deprotection (e.g., TFA).[7][8] | Catalytic oxidant system (e.g., TEMPO/NaOCl/NaClO2).[9][10][11] |

| Advantages | High purity achievable due to the clean deprotection of the t-butyl ester, minimizing residual starting material.[7] Well-established and reliable. | Milder reaction conditions, high yields, and avoids harsh reagents that could degrade the PEG backbone.[9][12] |

| Challenges | Requires stoichiometric use of a strong, moisture-sensitive base. Involves a protection/deprotection sequence. | The reaction can sometimes be sluggish with hydrophobic substrates, and careful control of pH is necessary.[9][10] |

| Purity | Excellent, often >99% after purification.[7] | Very good, but may require careful purification to remove catalytic residues. |

For applications demanding the highest purity, the Williamson ether synthesis using a tert-butyl protected intermediate is often the preferred method. The use of a tert-butyl ester is a critical choice; its removal via acidolysis is exceptionally clean compared to the saponification of other esters (e.g., ethyl esters), which can be incomplete and complicate purification.[7] This guide will provide a detailed protocol for this route.

Primary Synthesis Route: Williamson Ether Synthesis via t-Butyl Ester Intermediate

This strategy is based on forming a more nucleophilic alkoxide from the terminal hydroxyl of mPEG9-OH, which then displaces a halide from an acetate derivative. The use of a tert-butyl ester protecting group is key to achieving a high-purity final product.

Reaction Scheme

The synthesis proceeds in two main steps: alkylation followed by acidic deprotection.

Caption: Two-step synthesis of this compound via a t-butyl ester intermediate.

Detailed Experimental Protocol

Materials:

-

mPEG9-OH (MW: 426.51 g/mol )

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

tert-Butyl bromoacetate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether (cold)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Step 1: Synthesis of mPEG9-CH2-COO-tBu (t-Butyl Ester Intermediate)

-

Preparation: Dry all glassware thoroughly. Under an inert atmosphere (Argon or Nitrogen), dissolve mPEG9-OH (1.0 eq) in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add potassium tert-butoxide (1.2 eq) portion-wise, or if using NaH, add the dispersion and allow the mixture to stir until hydrogen evolution ceases. Expertise & Experience: Using t-BuOK is often preferred as the resulting t-butanol is more easily removed than mineral oil from NaH dispersions. The reaction is performed at 0°C to control the exothermic deprotonation.

-

Alkylation: While maintaining the inert atmosphere, slowly add tert-butyl bromoacetate (1.5 eq) dropwise to the solution.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours). The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Quench the reaction by slowly adding water. Remove the THF under reduced pressure. Dilute the residue with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude t-butyl ester intermediate as an oil.[7]

Step 2: Synthesis of this compound (Deprotection)

-

Acidolysis: Dissolve the crude mPEG9-CH2-COO-tBu intermediate from Step 1 in a mixture of DCM and TFA (e.g., a 1:1 or 2:1 v/v ratio).[7] Trustworthiness: This step must be performed in a fume hood as TFA is corrosive and volatile. The reaction is typically rapid.

-

Reaction: Stir the solution at room temperature for 2-4 hours. The removal of the t-butyl group generates isobutylene gas.

-

Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual TFA.

-

Purification: Dissolve the resulting crude oil in a minimal amount of DCM. Precipitate the product by adding the solution dropwise into a large volume of cold diethyl ether with vigorous stirring.[13]

-

Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Process Workflow

Caption: Workflow for the Williamson ether synthesis of this compound.

Alternative Route: TEMPO-Mediated Direct Oxidation

For a more streamlined, "greener" synthesis, the direct oxidation of mPEG9-OH is an excellent alternative. The TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) catalyzed system is particularly effective.[9][12]

Reaction Scheme

Caption: TEMPO-catalyzed direct oxidation of mPEG9-OH to this compound.

This method involves oxidizing the primary alcohol first to an aldehyde with TEMPO/NaOCl, which is then further oxidized in situ to the carboxylic acid by a co-oxidant like sodium chlorite (NaClO2).[10][11] The reaction is typically run in an aqueous buffer system at a controlled pH (around 9-11).[9] While efficient, it requires careful purification to remove salt byproducts and any remaining catalyst.

Purification and Quality Control

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the final product's identity and purity.

Characterization Data

The successful synthesis of this compound can be confirmed by a suite of analytical techniques.

| Technique | Purpose | Expected Result for this compound (MW: 486.55) |

| ¹H NMR | Structural verification and purity assessment. | -O-CH₃: ~3.38 ppm (singlet, 3H). PEG Backbone (-CH₂CH₂O-): ~3.64 ppm (multiplet, 36H). -O-CH₂-COOH: ~4.15 ppm (singlet, 2H).[13][14] The absence of a triplet at ~3.5-3.7 ppm corresponding to the terminal -CH₂OH of the starting material confirms high conversion. |

| FT-IR | Functional group identification. | Appearance of a strong carbonyl (C=O) stretching peak around 1730-1750 cm⁻¹.[9] |

| ESI-MS | Molecular weight confirmation. | A peak corresponding to the molecular ion [M+Na]⁺ at m/z ~509.5 or [M+H]⁺ at m/z ~487.5. |

Purity Assessment

Purity is most commonly determined by ¹H NMR spectroscopy. By integrating the characteristic peaks, one can quantify the conversion and detect residual starting material.

-

Integration Ratio: The ratio of the integral of the methylene protons adjacent to the carboxylic acid (-O-CH₂ -COOH at ~4.15 ppm) to the integral of the terminal methoxy protons (-O-CH₃ at ~3.38 ppm) should be 2:3.

-

Residual mPEG9-OH: The absence of the terminal methylene proton signal from mPEG9-OH is the clearest indicator of high purity.

Conclusion

The synthesis of this compound is a critical process for researchers in drug delivery and bioconjugation. The Williamson ether synthesis, employing a t-butyl protected intermediate, stands out as a robust and reliable method for producing this reagent with the high purity required for pharmaceutical applications.[7][8] While direct oxidation offers a milder alternative, the alkylation route provides a greater degree of control over the final product's quality. Meticulous execution of the protocol, followed by rigorous purification and characterization by NMR and MS, will ensure the successful production of this compound, ready for its role in advancing therapeutic and materials science research.

References

- US7781563B2 - Preparing method of methoxypolyethyleneglycol and its derivatives - Google P

- KR100664969B1 - Manufacturing method of high purity methoxy polyethylene glycol and their derivatives - Google P

-

Chapman, T. M., & Mahan, E. J. (2006). A Simple Preparation of PEG-Carboxylates by Direct Oxidation. Synthetic Communications, 36(14), 1937-1941. [Link]

-

Wahsner, J., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(3), 3297–3307. [Link]

-

Wu Y, et al. (2010). 1H-NMR spectra of mPEG-COOH (A) and mPEG-PEI (B). Open-i. [Link]

- CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google P

-

Wahsner, J., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]

-

Figure 1. 1 H NMR spectra (400 MHz, CDCl 3 ) of mPEG, mPEG-COOH and... - ResearchGate. [Link]

-

Veronese, F. M., & Pasut, G. (2016). Simple Synthesis of Aldehyde and Carboxylic Acid Terminated Methoxypoly(ethylene glycol). Macromolecular Chemistry and Physics, 217(14), 1573-1580. [Link]

-

1 H-NMR spectra of mPEG-COOH and mbPPDO-b-PEG using CDCl 3 as solvent. - ResearchGate. [Link]

-

Bradley, A. J., & Scott, M. D. (2004). Separation and purification of methoxypoly(ethylene glycol) grafted red blood cells via two-phase partitioning. Journal of Chromatography B, 807(1), 163-168. [Link]

-

Purification and Characterization of Methyl Phthalyl Ethyl Glycolate (MPEG) - DTIC. [Link]

-

New method for the synthesis and purification of branched mPEG 2 lys - ResearchGate. [Link]

- US8952205B2 - Method for producing methoxypolyethylene glycols - Google P

- US5672662A - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google P

-

CN100497437C - Preparation method of polyethylene carboxylic acid and its use - Google Patents. [Link]

-

mPEG2-CH2COOH CH2COOH-mPEG2 - Chongqing Yusi Medicine Technology Co., Ltd. [Link]

-

Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins - CONICET. [Link]

- EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google P

-

Schilling, T., et al. (2016). Oxidation-Responsive and “Clickable” Poly(ethylene glycol) via Copolymerization of 2-(Methylthio)ethyl Glycidyl Ether. Journal of the American Chemical Society, 138(29), 9201–9209. [Link]

-

Lei, Z., & Huang, X. (2011). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Organic letters, 13(10), 2678–2681. [Link]

-

Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. [Link]

-

mPEG-OH, Methoxy Linear PEG - Biopharma PEG. [Link]

-

mPEG-COOH, mPEG-Acid - Biopharma PEG. [Link]

Sources

- 1. This compound | 405518-55-0 | FM72926 | Biosynth [biosynth.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. usp.org [usp.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. EP0824126A1 - Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof - Google Patents [patents.google.com]

- 9. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]

- 10. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 12. CN100497437C - Preparation method of polyethylene carboxylic acid and its use - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. openi.nlm.nih.gov [openi.nlm.nih.gov]

Foreword: The Critical Role of Solubility in Advanced Bioconjugation

An In-Depth Technical Guide to the Solubility of mPEG9-CH2COOH in DMSO

In the fields of drug delivery, proteomics, and nanotechnology, the precise control over molecular architecture is paramount. Heterobifunctional linkers, such as methoxy-poly(ethylene glycol)-carboxymethyl (this compound), are fundamental building blocks in this pursuit. They offer a hydrophilic spacer arm to improve the pharmacokinetic properties of a conjugate, a terminal carboxylic acid for covalent attachment to amine-containing biomolecules, and a methoxy cap to prevent crosslinking.[1][2] However, before any conjugation chemistry can occur, these linkers must be effectively dissolved. The choice of solvent is not trivial; it governs reaction kinetics, stability, and the ultimate success of the conjugation. Dimethyl sulfoxide (DMSO), a powerful polar aprotic solvent, is a common choice for this purpose.[3][4] This guide provides a comprehensive examination of the solubility of this compound in DMSO, grounding theoretical principles in practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Physicochemical Principles: A Molecular Perspective on Solubility

The high solubility of this compound in DMSO is governed by the fundamental principle of "like dissolves like," which is rooted in the intermolecular forces between the solute and the solvent.

-

This compound Structure: This molecule possesses distinct regions of polarity. The core is a hydrophilic chain of nine ethylene glycol units, rich in ether linkages (C-O-C). One terminus is a polar carboxylic acid group (-COOH), capable of acting as a hydrogen bond donor. The other terminus is a methoxy group (-OCH₃), which is comparatively less polar.

-

DMSO as a "Super Solvent": DMSO, with the chemical formula (CH₃)₂S=O, is a highly polar aprotic solvent.[4] Its potent solvent properties stem from the strong dipole of the sulfoxide bond. It can accept hydrogen bonds but does not donate them, a characteristic of aprotic solvents.

-

Intermolecular Interactions: The solubility is a direct result of favorable interactions between the two molecules. The oxygen atoms in the ether linkages of the PEG backbone and the carbonyl oxygen of the carboxylic acid group interact strongly with the partially positive sulfur atom of DMSO via dipole-dipole forces. The acidic proton of the -COOH group can form a hydrogen bond with the highly electronegative oxygen atom of the DMSO molecule. These collective forces overcome the solute-solute interactions within the solid this compound, leading to dissolution.[5]

The relatively low molecular weight of the mPEG9 variant (approximately 486.55 g/mol ) further facilitates solubility, as larger PEG chains can exhibit decreased solubility in some organic solvents.[1][6][7]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not always published in extensive tables, data from closely related low-molecular-weight PEG-acid compounds and general technical information for PEG derivatives indicate high solubility in DMSO.[6][8][9] For a similar compound, m-PEG5-acid, a solubility of 100 mg/mL in DMSO has been reported, often requiring sonication to expedite dissolution.[6] Based on this and extensive field experience, the following table provides an illustrative and practical guide to the solubility of this compound.

| Concentration (mg/mL) | Temperature (°C) | Method | Observation |

| 50 | 25 | Vortexing | Forms a clear, colorless solution within 1-2 minutes. |

| 100 | 25 | Vortexing & Sonication | Forms a clear, colorless solution. Sonication for 5-10 minutes may be required to fully dissolve waxy solids.[6] |

| 150 | 25 | Vortexing & Sonication | May form a viscous, clear solution. Undissolved solid may persist without gentle warming. |

| >150 | 40 | Stirring & Gentle Heat | High concentrations are achievable with gentle warming (30-40°C), resulting in a clear, viscous solution.[9] |

Experimental Protocol: Gravimetric Determination of Solubility

This protocol describes a self-validating system for accurately determining the saturation solubility of this compound in DMSO at a controlled temperature. The gravimetric method is robust and does not require complex analytical instrumentation.

Objective: To determine the maximum concentration (mg/mL) of this compound that dissolves in anhydrous DMSO at 25°C.

Materials:

-

This compound (stored in a desiccator)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

2 mL glass vials with screw caps

-

Analytical balance (readable to 0.01 mg)

-

Calibrated micropipettes

-

Vortex mixer

-

Thermostatic water bath or incubator set to 25°C

-

Benchtop centrifuge

-

Vacuum oven or desiccator

Methodology:

Detailed Steps:

-

Preparation: Allow all reagents and vials to equilibrate to room temperature (25°C) before opening to prevent moisture condensation.[8][10]

-

Creating a Saturated Solution: To a 2 mL vial, add an excess of this compound (e.g., 150-200 mg). Precisely add 1.0 mL of anhydrous DMSO.

-

Equilibration: Cap the vial tightly and vortex vigorously for 1 minute. Place the vial in a shaker or on a magnetic stir plate within a 25°C incubator. Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. Visual inspection should confirm the presence of undissolved solid at the bottom of the vial.

-

Separation: Centrifuge the vial at a moderate speed (e.g., 5000 x g) for 15 minutes to pellet all undissolved solid material.

-

Sampling: Tare a clean, dry 2 mL vial on the analytical balance. Carefully, without disturbing the pellet, withdraw a precise aliquot (e.g., 500 µL) of the clear supernatant and transfer it to the tared vial.

-

Gravimetric Analysis:

-

Weigh the vial containing the supernatant to determine the mass of the solution.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 60-70°C) until the DMSO has completely evaporated and a constant weight of the dried this compound is achieved.

-

The final weight of the vial minus its tare weight gives the mass of the dissolved solute.

-

-

Calculation:

-

Solubility (mg/mL) = Mass of dried solute (mg) / Volume of aliquot (mL)

-

This protocol is self-validating because the continuous presence of excess solid during equilibration ensures a true saturated state is achieved and analyzed.

Field Insights and Troubleshooting

-

The Challenge of Hygroscopicity: Both DMSO and PEG reagents are highly hygroscopic.[8] The presence of water can alter the polarity of the solvent system and potentially hydrolyze activated PEG esters in subsequent reactions. Always use anhydrous grade DMSO from a freshly opened bottle or one stored under inert gas. Equilibrate PEG reagents to room temperature before opening the vial to prevent atmospheric moisture from condensing on the cold solid.[10]

-

Aids to Dissolution: For preparing highly concentrated stock solutions (≥100 mg/mL), dissolution can be slow. Sonication is an effective method to break up aggregates of the solid material and increase the surface area for dissolution.[6] Gentle warming in a 30-40°C water bath can also significantly increase the rate of dissolution.[6][9] Avoid excessive heat, which could potentially degrade the reagent.

-

Storage of Stock Solutions: Once dissolved in anhydrous DMSO, this compound stock solutions are relatively stable. For short-term storage (1-2 weeks), store at 2-8°C with protection from light. For long-term storage, aliquot and store at -20°C.[8] Be aware that DMSO freezes at 19°C, so solutions will be solid when stored at lower temperatures.[4] Allow them to fully thaw and vortex well before use.

Conclusion

This compound demonstrates excellent solubility in DMSO, a property driven by strong, favorable intermolecular dipole-dipole interactions and hydrogen bonding. This robust solubility is a cornerstone of its utility in bioconjugation, allowing for the preparation of high-concentration stock solutions required for efficient reaction kinetics. By employing the rigorous experimental protocols and adhering to best practices for handling hygroscopic materials as detailed in this guide, researchers can ensure reproducible and successful outcomes in their conjugation workflows, ultimately advancing the development of novel therapeutics and diagnostics.

References

-

This compound. CD Bioparticles. [Link]

-

How can I get the solubility of an unknown polymer in a given solvent?. ResearchGate. [Link]

-

Using the Dimethyl Sulfoxide Green Solvent for the Making of Antifouling PEGylated Membranes by the Vapor-Induced Phase Separation Process. ResearchGate. [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center (DTIC). [Link]

-

Industrial Polymer Chemistry: Experiment 1 Identification of Polymers From Solubility Tests. Scribd. [Link]

-

PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd. [Link]

-

Dimethyl sulfoxide. Wikipedia. [Link]

-

Dimethyl Sulfoxide (DMSO). gChem Global. [Link]

-

Solubility of dilute SO2 in binary system of polyethylene glycol 200 and dimethyl sulfoxide as a function of liquid composition and system's spectroscopic studies. PlumX Metrics. [Link]

Sources

- 1. This compound | 405518-55-0 | FM72926 | Biosynth [biosynth.com]

- 2. Monodispersed Methoxy PEG (mPEG) - Biopharma PEG [biochempeg.com]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. PlumX [plu.mx]

- 6. benchchem.com [benchchem.com]

- 7. purepeg.com [purepeg.com]

- 8. creativepegworks.com [creativepegworks.com]

- 9. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 10. confluore.com [confluore.com]

An In-depth Technical Guide to the ¹H NMR Characterization of mPEG9-CH2COOH

Foreword: The Analytical Imperative for Functionalized Polymers

In the landscape of advanced drug delivery and bioconjugation, polyethylene glycol (PEG) derivatives are foundational. Their ability to improve solubility, stability, and pharmacokinetic profiles of therapeutic agents is unparalleled. The molecule of interest, mPEG9-CH2COOH (Methoxy-Polyethylene Glycol (9) Acetic Acid), represents a critical class of bifunctional linkers, featuring a terminal methoxy group for stability and a carboxyl group for covalent attachment to proteins, peptides, or small molecules.

The successful synthesis and purification of this molecule are prerequisites for its use. However, "success" in synthesis is not an assumption but a verifiable outcome. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary, indispensable tool for this verification. It provides an unambiguous fingerprint of the molecular structure, allowing for confirmation of identity, assessment of functionalization efficiency, and quantification of purity.

This guide moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with the underlying logic and field-proven methodologies required to perform and interpret the ¹H NMR characterization of this compound with the highest degree of scientific integrity. We will delve into not just the "how" but the critical "why" of each experimental choice, ensuring that the described protocols are robust and self-validating.

Foundational Principles: Deciphering the ¹H NMR Spectrum of this compound

The power of ¹H NMR lies in its ability to resolve distinct proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide a wealth of structural information. For this compound, with the representative structure CH₃O-(CH₂CH₂O)₉-CH₂-COOH , we can anticipate several key signals.

Assigning the Proton Environments

The molecule can be dissected into three primary regions, each with a unique magnetic environment and a corresponding ¹H NMR signature:

-

The Methoxy Terminus (CH₃O-): This is a magnetically isolated methyl group. It appears as a sharp singlet and serves as an invaluable internal reference for quantitative analysis.

-

The PEG Backbone (-OCH₂CH₂O-): This constitutes the bulk of the molecule. The numerous, chemically similar methylene protons of the repeating ethylene glycol units overlap to form a large, complex signal.

-

The Carboxymethyl Terminus (-OCH₂COOH): The methylene group directly attached to the carboxyl function is significantly deshielded by the electronegative oxygen and the anisotropic effect of the carbonyl group, shifting its signal downfield into a clear diagnostic window.

A Critical Caveat: The Impact of ¹³C Satellites

A common and significant error in the analysis of PEGylated molecules is the misinterpretation of ¹³C satellites.[1][2][3][4] A standard ¹H NMR experiment is not ¹³C decoupled.[2][3][5] Due to the 1.1% natural abundance of the NMR-active ¹³C isotope, a small fraction of protons in the massive PEG backbone are directly bonded to a ¹³C atom. This results in spin-spin coupling, splitting the signal for these protons into a doublet.

These "satellite" peaks appear symmetrically upfield and downfield of the main backbone signal, separated by the one-bond ¹J(C,H) coupling constant (typically ~140-145 Hz).[2][3] For a large polymer, the integrated area of these satellites can become comparable to the area of the terminal end-group signals, leading to grossly inaccurate calculations of molecular weight or functionalization purity if they are not correctly identified.[1][2]

Expected Spectral Data Summary

The following table outlines the anticipated signals for this compound. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm and may vary slightly based on solvent and concentration.

| Assignment | Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Theoretical Integration |

| a | CH₃ O- | ~ 3.38 | Singlet | 3H |

| b | -(OCH₂CH₂ O)₉- | ~ 3.64 | Multiplet / Broad Singlet | 36H |

| c | -O-CH₂ -COOH | ~ 4.1 - 4.2 | Singlet | 2H |

| d | -COOH | Variable (5 - 12) | Broad Singlet | 1H |

| e | ¹³C Satellites of (b) | ~ δ(b) ± 0.2 ppm (at 400 MHz) | Multiplet | ~0.4H (total) |

Note on Integration: The theoretical integration values are based on setting the integral of the terminal methoxy group (Proton Group a ) to 3.00. The carboxyl proton (d ) is often not integrated due to exchange broadening, especially in protic solvents or in the presence of water.

Experimental Design: A Self-Validating Protocol

The quality and reliability of NMR data are dictated by meticulous experimental design. This section provides a comprehensive, step-by-step protocol that incorporates checks and balances to ensure data integrity.

Core Workflow for Characterization

The logical flow from sample to final analysis is crucial for reproducible results.

Caption: Experimental workflow for ¹H NMR characterization.

Part A: Sample Preparation - The Causality of Solvent Choice

The choice of deuterated solvent is the most critical decision in the sample preparation phase.

-

Deuterated Chloroform (CDCl₃):

-

Pros: Excellent solubilizing power for PEGs, low viscosity, and provides a clean spectral window. It is the most common choice for routine structural confirmation.[1][6]

-

Cons: The acidic carboxyl proton (-COOH) is often broad or completely unobserved due to rapid chemical exchange with trace amounts of water or self-association.

-

Residual Signal: A singlet at ~7.26 ppm. Water appears as a singlet around 1.56 ppm.

-

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆):

-

Pros: This is the solvent of choice for definitive end-group analysis.[4][7] DMSO is a strong hydrogen bond acceptor, which slows the exchange rate of the -COOH proton, causing it to appear as a sharper, observable peak, confirming the presence of the carboxylic acid.[4]

-

Cons: DMSO is hygroscopic, so a large water peak is common. Its higher viscosity can lead to slightly broader lines compared to CDCl₃.

-

Residual Signal: A quintet at ~2.50 ppm. Water appears as a singlet around 3.33 ppm.

-

Protocol:

-

Select the appropriate deuterated solvent based on the analytical goal (CDCl₃ for general structure, DMSO-d₆ for carboxyl confirmation).

-

Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.

-

Add 0.6 - 0.7 mL of the deuterated solvent.

-

Vortex the sample until the solid is completely dissolved. A gentle warming may be required.

-

Transfer the solution into a high-quality 5 mm NMR tube.

Part B: NMR Spectrometer Setup and Data Acquisition

A higher field spectrometer (400 MHz or greater) is recommended to achieve better signal dispersion, which is helpful for resolving the end-group signals from the broad polymer backbone.[8]

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

| Parameter | Value | Justification (The "Why") |

| Pulse Program | zg30 | A standard 30° pulse experiment; provides good signal in a short time and mitigates T₁ saturation effects compared to a 90° pulse. |

| Number of Scans (ns) | 16 - 64 | Sufficient to achieve an excellent signal-to-noise ratio for the low-intensity end-group signals. |

| Relaxation Delay (d1) | 5 seconds | Crucial for quantitation. This delay allows all protons, including those with longer spin-lattice relaxation times (T₁), to fully relax back to equilibrium before the next pulse. Using a short delay will disproportionately saturate signals with long T₁ values, rendering integration inaccurate. |

| Acquisition Time (aq) | 3 - 4 seconds | Provides sufficient digital resolution to define sharp singlet and multiplet peaks accurately. |

| Spectral Width (sw) | ~20 ppm | A wide window from approximately -2 to 18 ppm ensures all possible signals, including the downfield carboxyl proton, are captured. |

Data Interpretation: From Spectrum to Structure

Processing the Raw Data

-

Fourier Transform: Convert the raw time-domain signal (FID) into the frequency-domain spectrum.

-

Phasing: Manually or automatically adjust the phase so that all peaks are in positive absorption mode with a flat baseline at the peak base.

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline. This is essential for accurate integration.

-

Referencing: Calibrate the x-axis (chemical shift). Set the TMS signal to 0.00 ppm. If TMS is not present, use the residual solvent signal as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[9][10]

Quantitative Analysis: A Self-Validating Integration

The integration process provides the stoichiometric validation of the structure.

-

Set the Reference Integral: Calibrate the integration by setting the area of the sharp singlet at ~3.38 ppm (the CH₃O- group) to a value of 3.00 .

-

Integrate Diagnostic Peaks:

-

Integrate the singlet at ~4.1-4.2 ppm. This corresponds to the -O-CH₂-COOH group. Its value should be very close to 2.00 . A significant deviation suggests impurity or incomplete functionalization.

-

Integrate the large signal complex around 3.64 ppm for the PEG backbone. Its value should be close to 36.00 (9 repeating units x 4 protons/unit).

-

-

Assess Purity: Look for any unexpected peaks. For example, a triplet around 3.7 ppm could indicate the -CH₂OH terminus of unreacted mPEG9-OH starting material. Integrate these impurity peaks relative to the reference integral to quantify their level.

Caption: Correlation between molecular structure and ¹H NMR signals.

Conclusion: Beyond a Spectrum, an Assurance of Quality

The ¹H NMR characterization of this compound is a foundational assay in the workflow of drug development and bioconjugation. When performed with a deep understanding of the underlying principles—from the critical impact of ¹³C satellites to the logic of solvent selection and the necessity of quantitative acquisition parameters—the technique provides an unambiguous and definitive assessment of molecular identity and purity. This guide serves as a framework for establishing robust, self-validating protocols that ensure the quality and reliability of these essential molecules, thereby underpinning the integrity of the downstream research and development that relies upon them.

References

-

Bhatt, N., et al. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. Analytical Chemistry, 88(7), 3730-8. [Link]

-

Kuo, C. S., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]

-

Myers, K. K., et al. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Journal of Chemical Education. [Link]

-

Kuo, C. S., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega, 8(5), 4969-4978. [Link]

-

Harris, J. M., et al. (1992). Proton NMR characteristics of polyethylene glycol and derivatives. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

-

Royal Society of Chemistry (2013). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry A. Royal Society of Chemistry. [Link]

-

Kuo, C. S., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. (2023). PEG conjugation. Area of interest (δ = 3.30−4.40 ppm) 1 H NMR spectra... [Link]

-

Open-i. (2010). 1H-NMR spectra of mPEG-COOH (A) and mPEG-PEI (B). [Link]

-

Harris, J. M., et al. (1992). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. ResearchGate. [Link]

-

Kuo, C. S., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Introduction: The Role of mPEG9-CH2COOH in Modern Bioconjugation

An In-Depth Technical Guide to the Physicochemical Properties of mPEG9-CH2COOH

Methoxy Polyethylene Glycol Acetic Acid with nine repeating ethylene glycol units (this compound) is a heterobifunctional linker of significant interest in drug development, nanotechnology, and diagnostics.[1] Its structure combines a stable, inert methoxy-terminated polyethylene glycol (PEG) chain with a reactive terminal carboxylic acid. This unique architecture allows for the covalent attachment of the PEG moiety to various biomolecules and surfaces, a process known as PEGylation.[2]

The PEG component is renowned for its ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules, often reducing immunogenicity and improving their in-vivo half-life.[2][3][4] The terminal carboxylic acid provides a versatile chemical handle for conjugation, primarily targeting primary amines on proteins, peptides, or functionalized nanoparticles.[5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound, detailing its characterization, handling, and application in key experimental workflows.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is critical for its effective use. The molecule's identity is defined by its structure, molecular weight, and physical state.

Molecular Identity

The structure consists of a monomethyl ether cap at one end of a nona-ethylene glycol chain, and a terminal carboxylic acid group at the other. This heterobifunctional nature is key to its utility as a linker.[1]

Caption: Molecular structure of this compound.

Summary of Properties

The key quantitative data for this compound are summarized in the table below. Note that slight variations in reported molecular weight may exist between suppliers based on the exact chemical structure (e.g., this compound vs. mPEG9-OCH2COOH).

| Property | Value | Source(s) |

| Synonyms | Methoxy-PEG9-Acetic acid, mPEG9-acid | [7] |

| CAS Number | 405518-55-0 | [1][7][8] |

| Molecular Formula | C₂₁H₄₂O₁₂ | [1][7] |

| Molecular Weight | ~486.55 g/mol | [1][7][8] |

| Appearance | White Powder or Colorless Liquid/Viscous Oil | [4][7][9] |

| Purity | Typically >95% or >98% | [5][9] |

Solubility, Stability, and Handling

Proper handling and storage are paramount to maintaining the integrity and reactivity of the linker.

Solubility Profile

The hydrophilic PEG chain confers excellent solubility in aqueous media and a range of organic solvents, which is a significant advantage for bioconjugation reactions that often require mixed solvent systems.[5]

| Solvent | Solubility | Source(s) |

| Water | Soluble | [5] |

| DMSO, DMF | Soluble | [10] |

| Dichloromethane (DCM), Chloroform | Soluble | [10] |

-

Expert Insight: The solubility in both aqueous buffers and polar aprotic organic solvents like DMSO or DMF is crucial. It allows the linker to be dissolved at a high concentration in a minimal volume of organic solvent before being added to an aqueous solution of a biomolecule (e.g., a protein), thereby minimizing the risk of protein precipitation.

Stability and Storage

To prevent degradation, particularly hydrolysis or other side reactions, specific storage conditions are required.

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | -20°C to -5°C | Minimizes degradation and maintains long-term stability. | [3][5][7][11] |

| Atmosphere | Store in a dry place, under inert gas if possible. | Protects from moisture, which can affect the carboxylic acid group. | [3][11] |

| Light | Avoid direct sunlight. | Prevents potential light-induced degradation. | [3][11] |

The product is generally stable under normal handling and storage conditions.[11][12] Avoid high temperatures and strong oxidizing agents.[11]

Safety and Handling

While not classified as a hazardous substance under most regulations, standard laboratory safety practices should be followed.[11][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[10][12]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.[12]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][12] In case of contact, rinse the affected area with plenty of water.[10]

Chemical Reactivity and Bioconjugation

The utility of this compound lies in the reactivity of its terminal carboxylic acid group. This group can be activated to form a stable amide bond with primary amines (-NH₂), which are abundantly available on the surface of proteins and peptides (e.g., the epsilon-amine of lysine residues).

Amide Bond Formation Workflow

The most common method for conjugating a carboxylic acid to a primary amine is through carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Caption: EDC/NHS mediated bioconjugation workflow.

-

Causality Behind the Method: Using EDC alone can lead to the formation of an unstable O-acylisourea intermediate that can hydrolyze back to the carboxylic acid or rearrange. NHS is added to trap this intermediate, forming a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous buffers and reacts efficiently with primary amines to form the final, highly stable amide bond.[4]

Experimental Protocol: Conjugation to a Model Protein

This protocol provides a self-validating system for coupling this compound to a protein, such as Bovine Serum Albumin (BSA).

Materials:

-

This compound

-

Protein (e.g., BSA)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Buffer: 1 M Tris, pH 8.5

-

Anhydrous DMSO

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 5-10 mg/mL.

-

Linker Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

-

Activation:

-

Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add a 20-50 fold molar excess of the this compound stock solution to the protein solution.

-

Immediately add a 25-60 fold molar excess of EDC and Sulfo-NHS to the reaction mixture.

-

-

Reaction: Incubate the mixture for 2-4 hours at room temperature with gentle stirring.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

-

Purification: Remove unreacted PEG linker and coupling reagents via dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

-

Validation & Characterization:

-

SDS-PAGE: Compare the conjugated protein to the unconjugated starting material. A successful conjugation will result in a shift to a higher apparent molecular weight.

-

Mass Spectrometry (MALDI-TOF): Confirm the mass increase corresponding to the addition of one or more mPEG9 units.

-

HPLC: Use reverse-phase or size-exclusion chromatography to assess the purity of the final conjugate.

-

Analytical Characterization

Confirming the identity, purity, and integrity of this compound before and after conjugation is essential.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a primary technique for structural confirmation and purity assessment of PEG derivatives.[14]

Typical ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Description | Source(s) |

| CH₃ O- | ~3.38 | Singlet, terminal methoxy group | [15] |

| -OCH₂CH₂ O- | ~3.65 | Broad singlet, repeating ethylene glycol backbone | [15] |

| -OCH₂ COOH | ~4.1-4.3 | Singlet/Triplet, methylene protons adjacent to the carboxylic acid | [16] |

| -COOH | Variable | Broad singlet, acidic proton (often not observed) |

-

Expert Insight: The integration ratio of the terminal methoxy protons (δ ~3.38) to the repeating backbone protons (δ ~3.65) can be used to estimate the degree of polymerization and confirm the PEG chain length. However, for large polymers, the contribution from ¹³C satellite peaks can interfere with accurate integration, a factor that must be considered during analysis.[14]

Protocol: Sample Preparation for ¹H NMR

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.

-

Mixing: Gently vortex or invert the tube until the sample is fully dissolved.

-

Analysis: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher). Process the data to assign peaks and perform integration.

Other Analytical Techniques

-

FTIR Spectroscopy: Fourier-transform infrared spectroscopy can confirm the presence of key functional groups. Expect to see a strong, broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch (~1700-1730 cm⁻¹) for the carboxylic acid, and a prominent C-O-C ether stretch (~1100 cm⁻¹).

-

Chromatography (HPLC/SEC): High-performance liquid chromatography or size-exclusion chromatography can be used to assess the purity of the material, detecting any non-PEGylated impurities or polymers of different lengths (polydispersity).

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several advanced applications.

Caption: Relationship between properties and applications.

-

Drug Delivery: this compound is used to functionalize nanoparticles or liposomes, creating a hydrophilic "stealth" layer that helps evade the immune system and prolong circulation time, leading to improved drug accumulation at target sites.[5][17]

-

Bioconjugation: It serves as a flexible, hydrophilic spacer arm in the synthesis of complex bioconjugates like Antibody-Drug Conjugates (ADCs) or PROTACs, linking a targeting moiety to a therapeutic payload.[1][4][18]

-

Surface Modification: The linker is used to immobilize proteins or peptides onto biosensor surfaces or medical devices, where the PEG chain acts to reduce non-specific protein adsorption and improve biocompatibility.[3][6]

References

-

This compound - CD Bioparticles. (URL: [Link])

-

Safety Data Sheet(SDS). (URL: [Link])

-

NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ACS Publications. (URL: [Link])

-

1H-NMR spectra of mPEG-COOH (A) and mPEG-PEI (B).Abbrev | Open-i. (URL: [Link])

-

1 H-NMR spectra of mPEG-COOH and mbPPDO-b-PEG using CDCl 3 as solvent. (URL: [Link])

-

mPEG9-CH2CH2COOtBu - CD Bioparticles. (URL: [Link])

-

Fig. 1. 1 H NMR spectra (400 MHz, CDCl 3 ) of mPEG, mPEG-COOH and... - ResearchGate. (URL: [Link])

-

mPEG 9 -CH 2 CH 2 COOH - BIOMATRIK. (URL: [Link])

-

Advances in Bioconjugation - PMC - PubMed Central. (URL: [Link])

Sources

- 1. This compound | 405518-55-0 | FM72926 | Biosynth [biosynth.com]

- 2. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mPEG9-OH, Nonaethylene Glycol Monomethyl Ether - Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. mPEG-COOH, mPEG-Acid - Biopharma PEG [biochempeg.com]

- 7. purepeg.com [purepeg.com]

- 8. chempep.com [chempep.com]

- 9. BIOMATRIK. mPEG<sub>9</sub>-CH<sub>2</sub>CH<sub>2</sub>COOH [biomatrik.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. biochempeg.com [biochempeg.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. PEG Derivatives Apply in Drug Delivery and Diagnostics [biochempeg.com]

- 18. vectorlabs.com [vectorlabs.com]

The Versatility of Carboxyl-Terminated PEG Linkers: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of PEGylation and the Role of the Carboxyl Terminus